4-(((2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methylene)amino)butanoic acid sodium salt
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Overview
Description
4-(((2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methylene)amino)butanoic acid sodium salt is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, a hydroxyl group, and a sodium salt, making it a versatile molecule for chemical reactions and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methylene)amino)butanoic acid sodium salt typically involves multiple steps. One common method includes the condensation of 2-chlorobenzaldehyde with 2-hydroxy-5-methylbenzaldehyde in the presence of an amine catalyst to form the intermediate Schiff base. This intermediate is then reacted with butanoic acid under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
4-(((2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methylene)amino)butanoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
4-(((2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methylene)amino)butanoic acid sodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methylene)amino)butanoic acid sodium salt involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(((2-Chlorophenyl)(2-hydroxyphenyl)methylene)amino)butanoic acid sodium salt
- 4-(((2-Chlorophenyl)(2-hydroxy-5-ethylphenyl)methylene)amino)butanoic acid sodium salt
Uniqueness
4-(((2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methylene)amino)butanoic acid sodium salt is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
62666-04-0 |
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Molecular Formula |
C18H17ClNNaO3 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
sodium;4-[[(2-chlorophenyl)-(2-hydroxy-5-methylphenyl)methylidene]amino]butanoate |
InChI |
InChI=1S/C18H18ClNO3.Na/c1-12-8-9-16(21)14(11-12)18(20-10-4-7-17(22)23)13-5-2-3-6-15(13)19;/h2-3,5-6,8-9,11,21H,4,7,10H2,1H3,(H,22,23);/q;+1/p-1 |
InChI Key |
VAPJUVPKEGUSQC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=NCCCC(=O)[O-])C2=CC=CC=C2Cl.[Na+] |
Origin of Product |
United States |
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